molecular formula C11H13N3S B2526146 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine CAS No. 1340316-14-4

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine

Cat. No.: B2526146
CAS No.: 1340316-14-4
M. Wt: 219.31
InChI Key: QXZFLEPOAGVAAF-UHFFFAOYSA-N
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Description

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

While specific future directions for this compound were not found, it’s worth noting that compounds with similar structures are being explored for their potential in drug development and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine: Similar structure but with a different substitution pattern on the pyridine ring.

    6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-4-amine: Another isomer with the thiazole moiety attached at a different position on the pyridine ring.

Uniqueness

The uniqueness of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8-4-3-5-11(14-8)12-6-10-9(2)13-7-15-10/h3-5,7H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZFLEPOAGVAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=C(N=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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